

A Comprehensive Pharmacological Profile of Rifalazil

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Compound of Interest

Compound Name: *Rifalazil*

Cat. No.: *B610480*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The development of **Rifalazil** was terminated in 2013 due to severe side effects.[1]
[2] This document is intended for informational and research purposes only.

Executive Summary

Rifalazil (formerly KRM-1648) is a semi-synthetic, second-generation benzoxazinorifamycin, a class of antibiotics structurally related to rifampin.[3][4] It was investigated for the treatment of various bacterial infections, including those caused by *Chlamydia trachomatis*, *Clostridioides difficile*, and notably, *Mycobacterium tuberculosis*. [1] Its mechanism of action involves the potent inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival.[5][6] **Rifalazil** exhibited a promising pharmacological profile, characterized by extraordinary in vitro potency against intracellular pathogens, high intracellular accumulation, and a long elimination half-life.[7][8] However, despite promising preclinical and early clinical data, its development was halted due to safety concerns.[1][2] This guide provides a detailed technical overview of its pharmacological properties, supported by quantitative data, experimental methodologies, and visual diagrams.

Mechanism of Action

Rifalazil exerts its bactericidal effect by targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[6][9]

- **Target Binding:** It binds with high affinity to the β -subunit of the prokaryotic RNAP.[1][5] This binding site is distinct from the active site for nucleotide polymerization.
- **Inhibition of Transcription:** By binding to the RNAP, **Rifalazil** creates a steric block that prevents the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides.[10] This effectively halts the transcription process, preventing the synthesis of essential messenger RNA (mRNA) and other RNA molecules.
- **Consequence:** The inability to produce essential proteins leads to a cessation of cellular functions and ultimately, bacterial cell death.[5]

The unique benzoxazine ring structure of **Rifalazil** is believed to contribute to its increased binding affinity and potency compared to older rifamycins like rifampin.[5][9]

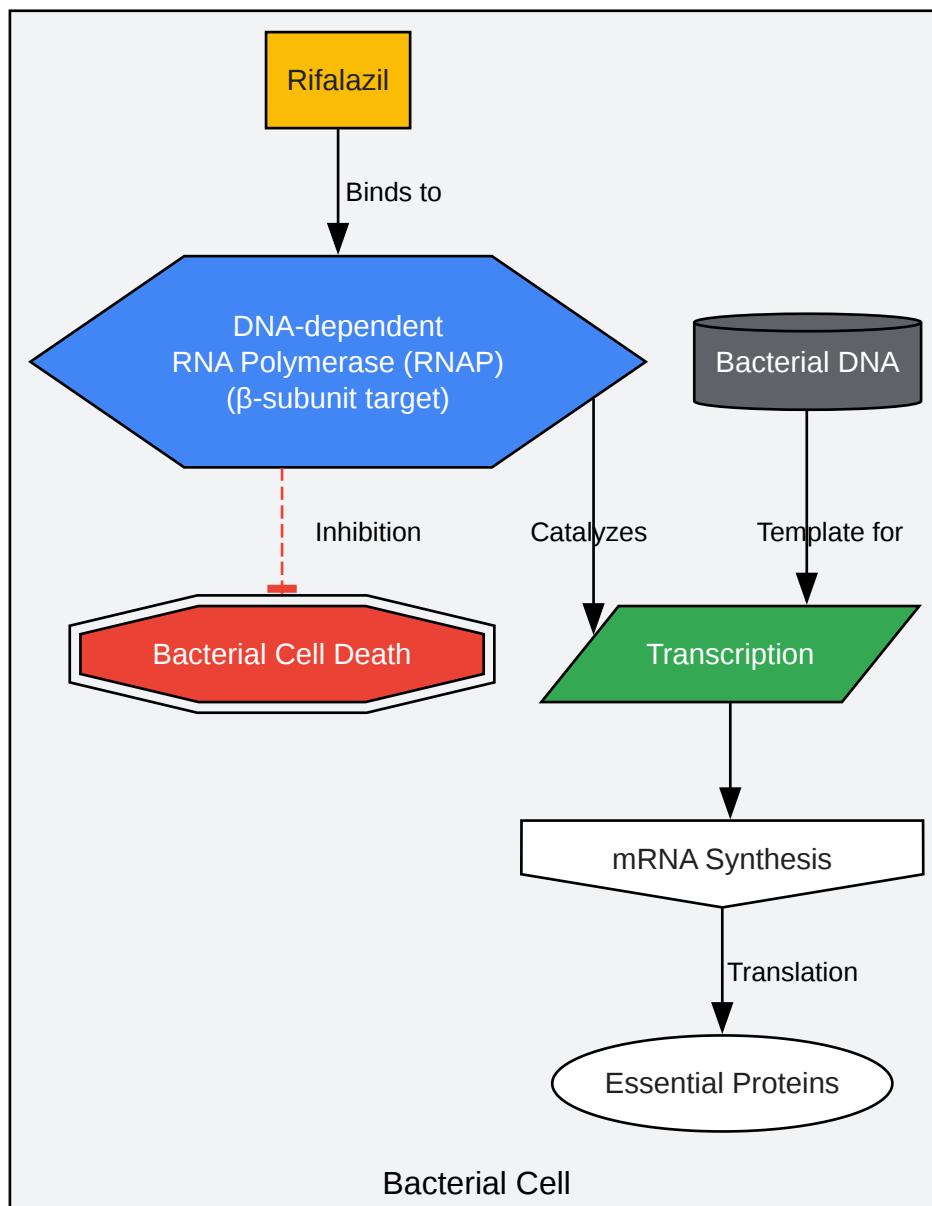


Figure 1: Rifalazil Mechanism of Action

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Figure 1: **Rifalazil** binds to the β -subunit of bacterial RNA polymerase, halting transcription.

Pharmacodynamics and Spectrum of Activity

Rifalazil demonstrated potent in vitro activity against a broad range of bacteria, with exceptional potency against intracellular pathogens.

In Vitro Susceptibility

Rifalazil's minimum inhibitory concentrations (MICs) were significantly lower than many standard-of-care antibiotics for several key pathogens.

Pathogen	Strain(s)	MIC Range / Value	Comparator Drug (MIC)	Reference(s)
Mycobacterium tuberculosis	Various isolates	64-fold more active than Rifampin	Rifampin, Rifabutin	[3][4]
Chlamydia trachomatis	Serovar D, L2	0.00025 µg/mL (MIC ₉₀)	Azithromycin (0.125 µg/mL)	[7][11]
Chlamydophila pneumoniae	TW-183	0.00025 - 0.0025 µg/mL	Azithromycin (50-500x higher)	[11][12][13]
Clostridioides difficile	Various isolates	MIC ₅₀ : 0.002 µg/mL; MIC ₉₀ : 0.004 µg/mL	-	[14][15]
Helicobacter pylori	N/A	Potent activity reported	-	[6][11][16]

Resistance

Resistance to **Rifalazil**, like other rifamycins, primarily arises from point mutations in the *rpoB* gene, which codes for the β -subunit of RNA polymerase.[12][13] These mutations alter the drug's binding site, reducing its inhibitory effect. Notably, some studies found that **Rifalazil** retained activity against certain *C. trachomatis* and *M. tuberculosis* strains that had developed resistance to rifampin, suggesting it could overcome some resistance mechanisms.[4][9][13]

Pharmacokinetics

Rifalazil's pharmacokinetic profile was notable for its long half-life and high intracellular penetration, which are advantageous for treating infections caused by intracellular pathogens.

- Absorption: **Rifalazil** is orally administered.[1] Its systemic exposure (C_{max} and AUC) is significantly increased when taken with food, particularly high-fat meals.[17][18] Food also reduces the high inter-subject variability observed in the fasted state.[17][18]
- Distribution: The drug achieves high intracellular concentrations and has a large volume of distribution, ensuring it reaches pathogens that reside within host cells.[7][8][19]
- Metabolism: **Rifalazil** is metabolized in humans into two major metabolites: 25-deacetyl-benzoxazinorifamycin (via a B-esterase) and 32-hydroxy-benzoxazinorifamycin (via the cytochrome P450 enzyme CYP3A4).[6][16] Unlike rifampin, **Rifalazil** does not appear to be a significant inducer of CYP450 enzymes, suggesting a lower potential for drug-drug interactions.[4][9]
- Elimination: The drug is characterized by a long elimination half-life, reported to be approximately 60 to 100 hours in healthy volunteers, allowing for infrequent dosing schedules.[3][7] However, a shorter half-life of around 8.7 hours was observed in tuberculosis patients.[3]

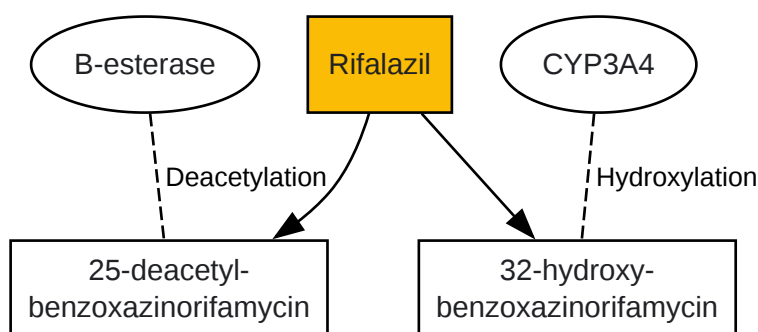


Figure 2: Human Metabolism of Rifalazil

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Figure 2: **Rifalazil** is primarily metabolized via deacetylation and hydroxylation.

Pharmacokinetic Parameters in Humans

Population	Dose	Cmax (ng/mL)	AUC (ng·h/mL)	T _½ (hours)	Reference(s)
TB Patients	10 mg (single)	13.5 ± 4.6	280.1 ± 119.7	8.7 ± 2.7	[3]
TB Patients	25 mg (single)	26.4 ± 11.0	610.3 ± 253.4	8.6 ± 3.6	[3]
Healthy Volunteers	N/A	N/A	N/A	~60 - 100	[3][7]

Clinical Efficacy and Development Status

Rifalazil underwent Phase II clinical trials for uncomplicated genital chlamydia and pulmonary tuberculosis.

Chlamydia trachomatis Infection

A randomized, double-blind study in women with uncomplicated genital chlamydia compared a single 25 mg oral dose of **Rifalazil** to a single 1 g dose of azithromycin.[7][20]

Treatment Group	Microbiological Cure Rate	95% Confidence Interval for Difference	Outcome	Reference(s)
Rifalazil (25 mg)	84.8% (28/33)	-22.5% to 7.9%	Non-inferiority not established	[7][20]
Azithromycin (1 g)	92.1% (35/38)	-	-	[7][20]

An earlier study in males with non-gonococcal urethritis found a single 25 mg dose of **Rifalazil** had comparable microbiological cure rates to 1 g of azithromycin at 2 weeks (85% vs. 83%) and superior rates at 5 weeks (83% vs. 64%).[7]

Pulmonary Tuberculosis

In a Phase II trial, patients with sputum smear-positive pulmonary TB received **Rifalazil** (10 mg or 25 mg once weekly) plus daily isoniazid for two weeks.^{[3][21]} While the drug was well-tolerated, the decreases in sputum colony-forming units (CFU) were comparable to control arms, and the results were deemed statistically inconclusive due to high variability.^{[3][22]}

Safety and Tolerability

Across early-phase trials, **Rifalazil** was generally well-tolerated.^{[3][7]} However, its development was ultimately terminated due to severe side effects that emerged later.^[1]

Adverse Events in Chlamydia Trial

The table below compares the most frequent treatment-related adverse events in the Phase II trial for chlamydia.^[7]

Adverse Event	Rifalazil (n=40)	Azithromycin (n=42)
Influenza-like illness	12.5%	0%
Nausea	7.5%	33.3%
Vomiting	7.5%	7.1%
Diarrhea	5.0%	21.4%
Headache	5.0%	16.7%
Bacterial Vaginosis	2.5%	11.9%
Overall Related AEs	55%	62%

In the tuberculosis trial, a transient decrease in absolute neutrophil count ($<2,000$ cells/mm³) was observed in 10-20% of patients in both the **Rifalazil** and rifampin-containing arms, without associated clinical consequences.^{[3][22]}

Experimental Protocols

Protocol: *C. difficile* Hamster Model of Colitis

This preclinical model was used to assess the efficacy of **Rifalazil** in treating and preventing *C. difficile*-associated diarrhea (CDAD).^{[15][23]}

- Animal Model: Golden Syrian hamsters.
- Induction of Disease:
 - Animals were injected subcutaneously with clindamycin phosphate (10 mg/kg) to disrupt normal gut flora and induce susceptibility.
 - 24 hours later, animals were challenged via oral gavage with a vegetative culture of *C. difficile*.
- Treatment Regimens:
 - Prophylactic: Test articles (**Rifalazil** 20 mg/kg, Vancomycin 50 mg/kg, or vehicle) were administered daily for 5 days, starting simultaneously with the *C. difficile* challenge.
 - Therapeutic: Test articles were administered daily for 5 days, starting 24 hours after the *C. difficile* challenge.
- Endpoints:
 - Primary: Survival and clinical signs of morbidity over the study period (up to 30 days post-treatment).
 - Secondary: Presence of *C. difficile* toxins in fecal samples (assessed by ELISA) and histopathological examination of the ceca for epithelial damage, edema, and neutrophil infiltration.
- Results: **Rifalazil** was effective in both preventing and treating CDAD. Unlike vancomycin-treated animals, which relapsed 10-15 days after treatment cessation, no relapses were observed in the **Rifalazil** group.[\[14\]](#)[\[23\]](#)

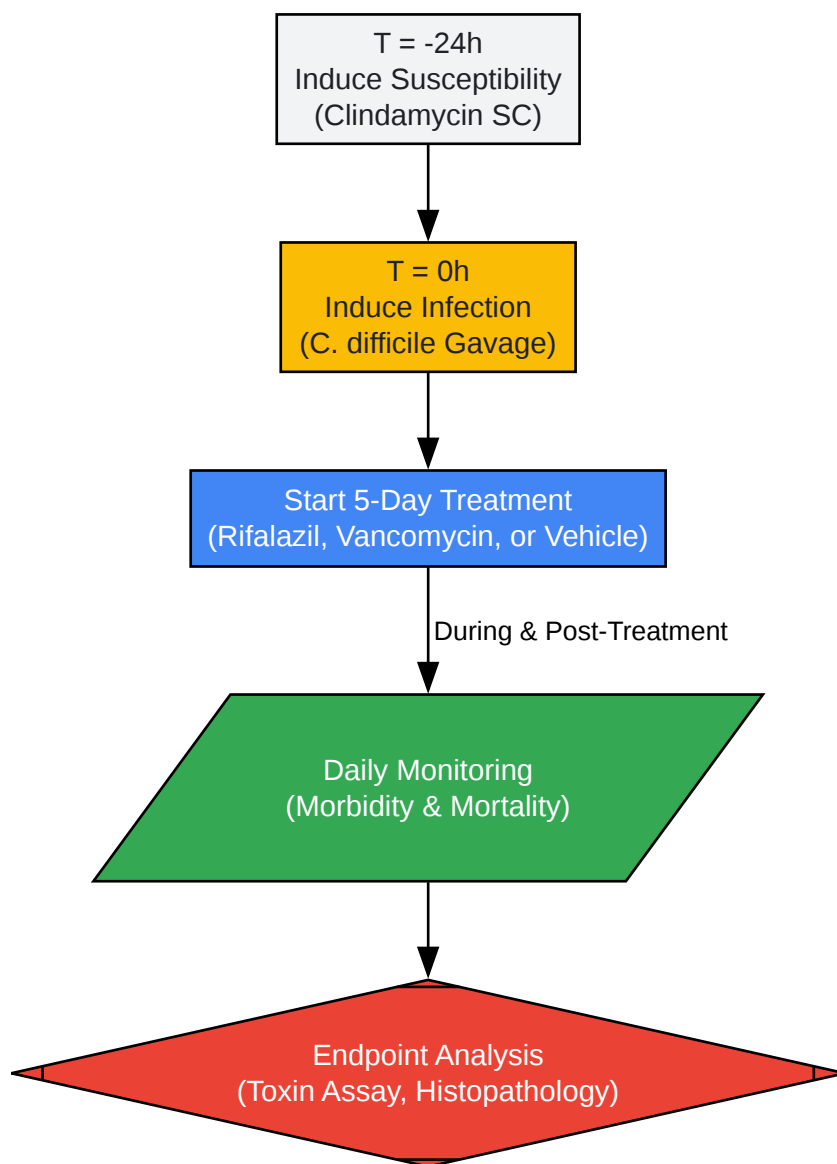


Figure 3: Experimental Workflow for Hamster CDAD Model

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Figure 3: Workflow for assessing **Rifalazil** efficacy in a hamster model of *C. difficile* infection.

Protocol: Phase II Tuberculosis Clinical Trial

This study evaluated the early bactericidal activity and safety of **Rifalazil** in humans.[3][21]

- Study Design: Randomized, open-label, active-controlled Phase II clinical trial.

- Patient Population: 65 HIV-negative adults with newly diagnosed, sputum smear-positive pulmonary tuberculosis.
- Treatment Arms (First 14 Days):
 - Isoniazid (INH) 5 mg/kg daily.
 - INH 5 mg/kg + Rifampin 10 mg/kg daily (Standard of care control).
 - INH 5 mg/kg daily + **Rifalazil** 10 mg once weekly.
 - INH 5 mg/kg daily + **Rifalazil** 25 mg once weekly.
- Primary Endpoints:
 - Safety: Incidence and severity of adverse experiences.
 - Pharmacokinetics: Determination of C_{max}, AUC, and T_{1/2} after the first dose of **Rifalazil**.
- Secondary Endpoint (Efficacy): Change in M. tuberculosis CFU count in sputum from baseline to day 15.
- Methodology:
 - Sputum Collection: Sputum was collected overnight for quantitative culture at baseline and on specified days during treatment.
 - PK Sampling: Blood samples were collected at pre-dose and multiple time points post-dose for pharmacokinetic analysis via high-performance liquid chromatography (HPLC).[3]

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